1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Description
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic urea derivative characterized by a central urea (-NH-CO-NH-) core flanked by two distinct substituents:
- A 2,6-difluorophenyl group: This aromatic ring features fluorine atoms at the 2 and 6 positions, enhancing electronegativity and influencing solubility and binding interactions.
Synthetic routes typically involve coupling reactions between 2,6-difluorophenyl isocyanate and the corresponding thiophene-containing amine precursor.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCEIIARWAFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate to form an intermediate urea derivative.
Alkylation: The intermediate is then subjected to alkylation using 2-methyl-2-(thiophen-3-yl)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Molecular Formula : C15H16F2N2OS
- Molecular Weight : 310.4 g/mol
- CAS Number : 2309605-10-3
Structural Characteristics
The compound features a urea functional group linked to a difluorophenyl moiety and a thiophene ring, which is known for its biological activity. The presence of fluorine atoms enhances lipophilicity and can improve the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action : The urea moiety facilitates hydrogen bonding with target enzymes or receptors involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, with GI50 values ranging from 1.7 μM to 28.7 μM .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Biological Activity : Compounds similar to this urea derivative have shown potential in inhibiting pro-inflammatory mediators, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
The thiophene ring present in the structure suggests possible antimicrobial properties:
- Research Findings : Studies have indicated that thiophene-containing compounds possess antibacterial and antifungal activities. The combination of the thiophene and urea functionalities may enhance these effects.
Enzyme Inhibition
This compound is being explored for its ability to inhibit specific enzymes related to disease progression:
- Target Enzymes : Research has highlighted its inhibitory effects on enzymes involved in cancer metabolism and inflammation pathways.
Summary of Relevant Research
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity of thiourea derivatives, revealing broad-spectrum antitumor activity with selective cytotoxicity in various cancer cell lines. |
| Study 2 | Explored the synthesis and characterization of similar compounds, noting significant inhibitory effects on target enzymes related to cancer progression. |
| Study 3 | Evaluated antitubercular activity of synthesized derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis with MIC values as low as 25 μM. |
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves interaction with specific molecular targets. The difluorophenyl group and thiophene ring may interact with biological macromolecules, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with impurities and intermediates listed in USP monographs for drospirenone/ethinyl estradiol (). Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The target compound’s fluorine atoms and branched alkyl-thiophene group likely result in higher logP values compared to naphthalene-based analogs (e.g., Compound f) but lower than amine/alcohol derivatives (e.g., Compound a) due to the urea group’s polarity.
- Metabolic Stability : Thiophen-3-yl substitution (target) may confer greater resistance to oxidative metabolism compared to thiophen-2-yl analogs (Compound a), as 3-substitution reduces susceptibility to cytochrome P450-mediated degradation .
- Binding Affinity : The urea core enables strong hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in amine (Compound e) or alcohol (Compound a) analogs.
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, identified by its CAS number 2309605-10-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.
The molecular formula of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is , with a molecular weight of 310.4 g/mol. The structure includes a difluorophenyl group and a thiophene moiety, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves:
- Nitration : Introducing nitro groups to the 2,6-difluoroaniline.
- Reduction : Converting nitro groups to amines.
- Coupling : Reacting the amine with a thiophene derivative using coupling agents.
- Urea Formation : Reacting the resultant compound with isocyanates to form the urea linkage.
These steps can be optimized for yield and purity using advanced techniques such as continuous flow reactors and green chemistry principles.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. It is hypothesized that it may inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators linked to inflammation and blood pressure regulation .
- Enzyme Inhibition : Compounds similar to 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea have shown potential as sEH inhibitors, which may lead to reduced inflammation and improved cardiovascular outcomes.
- Receptor Modulation : The structural components may allow for binding to various receptors involved in cellular signaling pathways.
Research Findings
Recent studies have focused on the biological evaluation of urea derivatives, including this compound:
-
Anticancer Activity : In vitro studies have indicated that certain urea derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have shown IC50 values indicating effective inhibition against specific cancer cell lines .
Compound IC50 (µM) Target Cell Line 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea TBD TBD Other Urea Derivative 9.88 Caki Cells - Mechanistic Studies : Molecular docking studies suggest that these compounds can form stable interactions with key residues in enzyme active sites, which is crucial for their inhibitory activity against targets like HDAC1 (Histone Deacetylase 1) .
Case Studies
In a recent study published in ACS Omega, researchers synthesized a series of urea derivatives and evaluated their biological activities. The findings highlighted that modifications on the urea structure significantly impacted solubility and potency against cancer cell lines. For example, one derivative demonstrated substantial HDAC inhibition and induced apoptosis in renal cancer cells via specific molecular interactions .
Q & A
Basic Research Questions
What are the optimal synthetic routes and reaction conditions for preparing 1-(2,6-difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea?
Methodological Answer:
The synthesis typically involves reacting a substituted isocyanate (e.g., 2,6-difluorophenyl isocyanate) with a primary or secondary amine (e.g., 2-methyl-2-(thiophen-3-yl)propylamine) in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts. Key variables to optimize include:
- Solvent polarity : Affects reaction rate and product stability .
- Temperature : Higher temperatures may accelerate the reaction but risk side reactions.
- Catalysts : Amine bases can improve yield by shifting equilibrium .
Purification often employs column chromatography or recrystallization.
How can structural characterization of this urea derivative be systematically performed?
Methodological Answer:
- X-ray crystallography : Resolves the spatial arrangement of the 2,6-difluorophenyl and thiophene substituents, critical for understanding steric effects .
- NMR spectroscopy : and NMR identify electronic environments of aromatic protons and fluorine atoms, respectively.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Validates urea C=O and N-H stretches (~1640–1680 cm) .
What strategies are recommended for assessing solubility and purification challenges?
Methodological Answer:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (hexane) to determine solubility trends.
- Counterion selection : Salt formation (e.g., HCl salts) may improve crystallinity.
- Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) for impurities with similar polarity .
- Thermogravimetric analysis (TGA) : Assess thermal stability during recrystallization .
How should preliminary biological activity screening be designed?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes (e.g., kinases) relevant to the thiophene and urea pharmacophores. Use fluorescence-based or HPLC-MS readouts .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., cisplatin).
- Dose-response curves : Include at least five concentrations (1 nM–100 µM) to calculate IC values.
- Statistical rigor : Use quadruplicate wells and ANOVA for significance testing .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for substituent effects on bioactivity?
Methodological Answer:
- Analog synthesis : Replace the thiophene ring with furan or pyridine to study heterocycle-specific interactions .
- Fluorine substitution : Compare 2,6-difluoro vs. 2-chloro-6-fluoro derivatives to assess electronic effects on target binding .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., kinases) .
- Data analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity .
What experimental frameworks evaluate environmental fate and degradation pathways?
Methodological Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze by LC-MS for breakdown products .
- Soil/water partitioning : Measure Log (octanol-water) to predict bioaccumulation potential.
- Microbial degradation : Use soil microcosms to track metabolite formation under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate environmental risk .
How should contradictory data in biological assays be resolved?
Methodological Answer:
- Replicate experiments : Ensure consistency across independent trials (n ≥ 3) and standardized protocols .
- Orthogonal assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Control compounds : Include known inhibitors to validate assay sensitivity.
- Data normalization : Correct for batch effects (e.g., cell passage number) using Z-score transformation .
What advanced techniques characterize degradation products under stress conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–80°C), acid/base hydrolysis, or oxidative stress (HO) .
- LC-HRMS : Identify degradation products with high-resolution mass accuracy (±1 ppm).
- Stability-indicating assays : Develop HPLC methods to separate and quantify degradation peaks .
- Mechanistic studies : Use DFT calculations to predict reactive sites (e.g., urea C=O susceptibility to hydrolysis) .
How can the compound’s mechanism of toxicity be elucidated in cellular models?
Methodological Answer:
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation assays.
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .
- Mitochondrial profiling : Measure oxygen consumption rate (OCR) via Seahorse assays .
What experimental designs assess synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays .
- Mechanistic synergy : Pair with DNA-damaging agents if the compound inhibits DNA repair pathways.
- In vivo models : Test combinations in xenograft mice with pharmacokinetic monitoring (e.g., plasma half-life) .
- Network pharmacology : Map compound-target interactions using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
